molecular formula C10H5Cl2NO2 B11869020 2,8-Dichloroquinoline-3-carboxylic acid

2,8-Dichloroquinoline-3-carboxylic acid

Cat. No.: B11869020
M. Wt: 242.05 g/mol
InChI Key: BZFOZUIIVWTILB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 8-chloroquinoline-N-oxide with phosphoryl trichloride, which results in the formation of 2,8-Dichloroquinoline . This compound can then be further carboxylated to obtain this compound.

Industrial Production Methods: Industrial production methods often involve large-scale chlorination and carboxylation reactions under controlled conditions to ensure high yield and purity. Catalysts such as L-proline can be used to enhance the reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include thiophen-2-ylsulfanyl derivatives and various amine-substituted quinolines.

    Oxidation and Reduction Reactions: Products include quinoline derivatives with different oxidation states.

    Coupling Reactions: Products include various biaryl compounds.

Scientific Research Applications

2,8-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 8-Chloroquinoline-3-carboxylic acid
  • 4,6-Dichloroquinoline-3-carboxylic acid

Comparison: 2,8-Dichloroquinoline-3-carboxylic acid is unique due to the presence of chlorine atoms at both the 2 and 8 positions on the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of chlorine atoms can enhance its lipophilicity and ability to penetrate cell membranes, making it more effective in certain applications .

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

2,8-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H,14,15)

InChI Key

BZFOZUIIVWTILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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